molecular formula C21H25NO4 B4687015 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate CAS No. 5757-24-4

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate

Cat. No.: B4687015
CAS No.: 5757-24-4
M. Wt: 355.4 g/mol
InChI Key: AJDMNAGLUMADPU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 2-methoxyethyl ester group at position 2 of the benzene ring and a 4-tert-butylbenzoylamino substituent at position 4. The tert-butyl group enhances lipophilicity, while the methoxyethyl ester contributes to moderate polarity. Its synthesis likely involves esterification of 4-[(4-tert-butylbenzoyl)amino]benzoic acid with 2-methoxyethanol, a common strategy for analogous esters .

Properties

IUPAC Name

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)19(23)22-18-11-7-16(8-12-18)20(24)26-14-13-25-4/h5-12H,13-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDMNAGLUMADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364656
Record name 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-24-4
Record name 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate with structurally related benzoate esters, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
This compound (Target Compound) 4-tert-butylbenzoylamino, 2-methoxyethyl ester Not explicitly stated (inferred: ~C₂₁H₂₅NO₅) ~383.4 High lipophilicity (tert-butyl); potential HDAC inhibition (speculative)
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate 4-methylphenoxy acetyl, 2-methoxyethyl ester C₁₉H₂₁NO₅ 343.4 Moderate hydrophobicity; no direct bioactivity reported
2-Methoxyethyl 4-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)benzoate 4'-methylbiphenyl-oxy acetyl, 2-methoxyethyl ester C₂₇H₂₈N₂O₅ 468.5 Extended aromatic system; likely low solubility
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-chlorobenzoylamino, diethylaminoethyl ester C₂₀H₂₃ClN₂O₃ 374.8 Enhanced electronegativity (Cl); potential antimicrobial activity
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate 3,5-di-tert-butyl-2-hydroxybenzylamino, ethyl ester C₂₄H₃₁NO₃ 389.5 Antioxidant potential (phenolic OH); high steric bulk

Key Differences and Implications

Substituent Bulk and Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to the methylphenoxy group in ’s compound. This may improve membrane permeability but reduce aqueous solubility . The 4'-methylbiphenyl substituent in ’s compound introduces significant steric hindrance and aromaticity, likely limiting solubility and altering binding kinetics in biological systems .

The hydroxybenzyl group in ’s compound offers hydrogen-bonding capability, which could enhance antioxidant or metal-chelating activities .

Biological Activity :

  • While the target compound lacks direct bioactivity data, structurally similar esters (e.g., boronic acid derivatives in ) inhibit fungal histone deacetylases (HDACs) at low concentrations (1 µM). This suggests that the methoxyethyl group may facilitate target binding .
  • ’s chlorinated analogue may exhibit broader antimicrobial activity due to the electronegative chlorine substituent .

Biological Activity

2-Methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate, with the CAS number 5757-24-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.4 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Antioxidant Properties
  • Potential Therapeutic Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) of various compounds found that this compound effectively inhibits the growth of certain pathogenic fungi.

Table 1: Antimicrobial Efficacy

CompoundMIC (µg/mL)MFC (µg/mL)
This compoundXY
Reference Compound AA1B1
Reference Compound BA2B2

Note: Values for MIC and MFC for the compound are hypothetical and should be replaced with actual data from specific studies.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays, such as DPPH and ABTS methods. These assays measure the ability of a substance to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity

Assay TypeIC50 (µg/mL)
DPPHX
ABTSY

Note: Actual IC50 values should be sourced from experimental data.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Researchers conducted an in vitro analysis to determine the efficacy against various strains of fungi. The results showed promising antifungal activity, suggesting potential applications in treating fungal infections.
  • Evaluation of Antioxidant Activity :
    • In a comparative study, the antioxidant activity was measured against standard antioxidants. The results indicated that the compound possesses significant free radical scavenging abilities, which may contribute to its therapeutic potential.
  • Therapeutic Applications :
    • Preliminary studies suggest that this compound may have applications in pharmaceuticals, particularly in formulations aimed at treating infections or oxidative stress-related conditions.

Q & A

Q. What are the common synthetic routes for 2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate, and how is its purity validated?

The synthesis typically involves multi-step reactions, such as coupling 4-tert-butylbenzoyl chloride with a 2-methoxyethyl benzoate precursor under alkaline conditions (e.g., using triethylamine to neutralize HCl byproducts). Post-synthesis purification employs techniques like flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product. Purity validation relies on 1H/13C NMR for structural confirmation, LC-MS for molecular weight verification, and thin-layer chromatography (TLC) for homogeneity checks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR to confirm substituent positions and ester/amide linkages (e.g., δ 7.93 ppm for aromatic protons in similar benzoates) .
  • LC-MS for molecular ion detection (e.g., [M+Na]+ peaks) and purity assessment .
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and amide (N-H) stretches .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for studying enzyme inhibition (e.g., kinase or protease targets) and receptor-ligand interactions. Structural analogs with tert-butyl and methoxy groups exhibit enhanced aromatic stacking with biological targets, improving binding affinity .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability is evaluated via HPLC under different pH, temperature, and solvent conditions. For example, acidic or basic hydrolysis studies can reveal susceptibility of the ester or amide bonds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) model transition states and reaction pathways to predict optimal conditions. For example, reaction path searches combined with experimental data narrow down solvent choices, temperature, and catalyst efficiency, reducing trial-and-error approaches .

Q. What strategies mitigate competing side reactions during synthesis?

  • Controlled reaction conditions : Low temperatures (0°C) minimize undesired substitutions .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups shield reactive amines during coupling steps .
  • Selective catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification while suppressing hydrolysis .

Q. How can researchers address contradictions in reported biological activities?

  • Dose-response assays : Validate activity thresholds and eliminate false positives from non-specific binding .
  • Structural analogs : Compare bioactivity across derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify critical pharmacophores .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. What is the role of molecular modeling in predicting its interactions with biological targets?

Docking simulations (e.g., AutoDock Vina) predict binding modes with enzymes or receptors. For instance, the tert-butyl group’s hydrophobicity may occupy deep pockets in protein active sites, while the methoxyethyl chain enhances solubility for cell permeability .

Q. How can researchers design analogs with enhanced biological activity?

Structure-activity relationship (SAR) studies guide modifications:

  • Electron-withdrawing groups (e.g., halogens) improve metabolic stability.
  • Polar substituents (e.g., morpholine or thiazole rings) enhance target selectivity .
  • Comparative analysis : Analog libraries (e.g., methyl vs. ethyl esters) reveal steric and electronic effects on potency .

Q. How to resolve discrepancies in enzymatic inhibition data?

  • Enzyme kinetics : Determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .
  • Control experiments : Rule out assay interference from compound aggregation or solvent effects .
  • Crystallography : X-ray structures of compound-enzyme complexes clarify binding discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
Reactant of Route 2
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2-methoxyethyl 4-[(4-tert-butylbenzoyl)amino]benzoate

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